molecular formula C8H14ClNO2 B13619519 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Cat. No.: B13619519
M. Wt: 191.65 g/mol
InChI Key: PAHJVRSTCMFVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of three interconnected cyclopropane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various functional groups at the bridgehead positions, making the synthesis highly versatile.

Industrial Production Methods

Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, often involves the use of flow chemistry techniques. These methods enable the efficient production of the compound in multigram quantities, which is essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amides, nitriles, alcohols, aldehydes, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites that are typically occupied by other bioisosteres. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is unique due to its combination of an aminoethyl group and a carboxylic acid group on the bicyclo[1.1.1]pentane core. This combination provides a versatile platform for further functionalization and application in various fields .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-2-1-7-3-8(4-7,5-7)6(10)11;/h1-5,9H2,(H,10,11);1H

InChI Key

PAHJVRSTCMFVOD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CCN.Cl

Origin of Product

United States

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